(3R,4R)-4-Fluoropyrrolidin-3-amine;dihydrochloride
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Overview
Description
(3R,4R)-4-Fluoropyrrolidin-3-amine;dihydrochloride is a chemical compound that has garnered interest in various fields of scientific research. This compound is characterized by its unique stereochemistry and the presence of a fluorine atom, which can significantly influence its chemical properties and biological activities.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (3R,4R)-4-Fluoropyrrolidin-3-amine typically involves the use of chiral starting materials to ensure the correct stereochemistry. One common method involves the asymmetric 1,3-dipolar cycloaddition reaction, which can be used to construct the pyrrolidine ring with high stereoselectivity . The reaction conditions often include the use of dipolarophiles and achiral ylide precursors, followed by reduction and catalytic hydrogenation steps.
Industrial Production Methods
Industrial production of (3R,4R)-4-Fluoropyrrolidin-3-amine;dihydrochloride may involve similar synthetic routes but on a larger scale. The process typically includes optimization of reaction conditions to maximize yield and purity, as well as the use of efficient purification techniques to isolate the desired product.
Chemical Reactions Analysis
Types of Reactions
(3R,4R)-4-Fluoropyrrolidin-3-amine;dihydrochloride can undergo various types of chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxo derivatives.
Reduction: Reduction reactions can be used to modify the functional groups present in the compound.
Substitution: The fluorine atom can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate for oxidation, reducing agents such as lithium aluminum hydride for reduction, and nucleophiles for substitution reactions. The reaction conditions vary depending on the desired transformation but often involve controlled temperatures and specific solvents to ensure selectivity and efficiency.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxo derivatives, while substitution reactions can introduce a variety of functional groups, leading to a diverse array of derivatives.
Scientific Research Applications
(3R,4R)-4-Fluoropyrrolidin-3-amine;dihydrochloride has several scientific research applications, including:
Chemistry: It is used as a building block in the synthesis of more complex molecules.
Biology: The compound can be used in studies related to enzyme inhibition and protein interactions.
Industry: The compound can be utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of (3R,4R)-4-Fluoropyrrolidin-3-amine;dihydrochloride involves its interaction with specific molecular targets. The presence of the fluorine atom can enhance its binding affinity to certain proteins or enzymes, thereby modulating their activity. The compound may influence various signaling pathways, depending on its specific interactions with biological molecules .
Comparison with Similar Compounds
Similar Compounds
Some similar compounds include:
- (3R,4R)-4-Amino-3-methyl-2-oxa-8-azaspiro[4.5]decan-8-yl
- 3,4-Dihydroxy-3-methyl-2-pentanone
Uniqueness
What sets (3R,4R)-4-Fluoropyrrolidin-3-amine;dihydrochloride apart from similar compounds is its unique stereochemistry and the presence of the fluorine atom. These features can significantly influence its chemical reactivity and biological activity, making it a valuable compound for various research applications .
Properties
IUPAC Name |
(3R,4R)-4-fluoropyrrolidin-3-amine;dihydrochloride |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C4H9FN2.2ClH/c5-3-1-7-2-4(3)6;;/h3-4,7H,1-2,6H2;2*1H/t3-,4-;;/m1../s1 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
AWFXFFCLESETAV-XWJKVJTJSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C(C(CN1)F)N.Cl.Cl |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1[C@H]([C@@H](CN1)F)N.Cl.Cl |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C4H11Cl2FN2 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
177.05 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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